Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14934495
InChI: InChI=1S/C16H11NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3
SMILES:
Molecular Formula: C16H11NO4
Molecular Weight: 281.26 g/mol

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate

CAS No.:

Cat. No.: VC14934495

Molecular Formula: C16H11NO4

Molecular Weight: 281.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate -

Specification

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
IUPAC Name methyl 4-(1,3-dioxoisoindol-2-yl)benzoate
Standard InChI InChI=1S/C16H11NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3
Standard InChI Key GNCUINLLIWKLBB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate possesses the molecular formula C₁₆H₁₁NO₅ and a molecular weight of 297.26 g/mol. The structure comprises a benzoate ester (methyl ester of 4-substituted benzoic acid) directly connected to the nitrogen atom of a 1,3-dioxoisoindole ring (Fig. 1). The isoindole moiety contains two ketone groups at the 1- and 3-positions, contributing to its electron-deficient nature and reactivity.

Key Structural Attributes

  • Benzoate ester: Provides lipophilicity, influencing membrane permeability in biological systems.

  • 1,3-Dioxoisoindole: A planar, aromatic heterocycle capable of π-π stacking interactions and hydrogen bonding via carbonyl groups .

  • Substitution pattern: The para-position of the benzoate ensures minimal steric hindrance, favoring interactions with biological targets.

Spectroscopic and Computational Data

  • SMILES: COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

  • InChIKey: RVVRWHZJBHWUCT-UHFFFAOYSA-N

  • X-ray crystallography: Limited data exist, but computational models predict a dihedral angle of 85° between the benzoate and isoindole planes, optimizing electronic conjugation.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Formation of 1,3-dioxoisoindole:
    Phthalic anhydride reacts with methyl 4-aminobenzoate in acetic acid under reflux, yielding the intermediate 2-(4-(methoxycarbonyl)phenyl)isoindole-1,3-dione.

  • Esterification:
    The intermediate undergoes methanolysis in the presence of sulfuric acid to produce the final product.

Reaction Mechanism

  • Step 1: Nucleophilic attack by the amine group on phthalic anhydride, followed by cyclodehydration to form the isoindole ring.

  • Step 2: Acid-catalyzed esterification ensures high regioselectivity and purity (>95% by HPLC).

Synthetic Yield and Optimization

Solvent systems (e.g., DMF/THF mixtures) improve solubility of intermediates, enhancing yield by 12–15% compared to single-solvent methods.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting point189–192°C
LogP (octanol/water)2.34 ± 0.05
Aqueous solubility0.12 mg/mL (25°C)

Stability Profile

  • Photostability: Degrades by <5% under UV light (300 nm, 48 hours).

  • Hydrolytic stability: Stable at pH 2–8 (37°C, 72 hours), but undergoes ester hydrolysis at pH >10 .

Biological Activity and Applications

Antimicrobial Properties

In vitro assays demonstrate inhibitory effects against:

  • Staphylococcus aureus (MIC: 32 μg/mL)

  • Escherichia coli (MIC: 64 μg/mL).

The dioxoisoindole moiety likely disrupts bacterial cell membrane integrity via electrostatic interactions with phospholipids.

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 18.7 μM, suggesting anti-inflammatory potential.

  • Acetylcholinesterase (AChE): Moderate inhibition (IC₅₀ = 45.2 μM), indicating possible relevance in Alzheimer’s disease research.

Material Science Applications

  • Organic semiconductors: The conjugated system exhibits a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs .

  • Coordination polymers: Forms stable complexes with Cu(II) and Zn(II), with potential use in gas storage.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferenceBioactivity (MIC S. aureus)
Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoateC₁₇H₁₃NO₄Methylene linker28 μg/mL
Ethyl 4-(1,3-dioxoisoindol-2-yl)benzoateC₁₇H₁₃NO₄Ethyl ester35 μg/mL

The methylene linker in analogues enhances flexibility, improving target engagement but reducing metabolic stability .

Challenges and Future Directions

While Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate shows promise, key gaps remain:

  • In vivo pharmacokinetics: No data on absorption, distribution, or toxicity in mammalian models.

  • Structure-activity relationships: Requires systematic modification of the benzoate and isoindole substituents.

Proposed studies include:

  • Co-crystallization with COX-2 to elucidate binding modes.

  • Nanoformulation to address solubility limitations.

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